molecular formula C20H21N5O2 B2660173 3-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-4-yl)oxy]pyridazine CAS No. 1797957-71-1

3-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-4-yl)oxy]pyridazine

Cat. No.: B2660173
CAS No.: 1797957-71-1
M. Wt: 363.421
InChI Key: GUSYKYYSZBYYHU-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are various synthetic routes for imidazole and their derived products .


Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole is amphoteric in nature i.e., it shows both acidic and basic properties . It is highly soluble in water and other polar solvents .


Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid . It is highly soluble in water and other polar solvents .

Scientific Research Applications

Synthesis and Optical Properties

A study by Volpi et al. (2017) describes the synthesis of a series of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, which are related to the structure of your compound. These compounds were characterized for their optical properties, revealing absorption maxima around 310 nm and 350 nm, and an emission maximum between 460 and 550 nm. The study highlights their potential as low-cost luminescent materials (Volpi et al., 2017).

Novel Tandem Annulation Reactions

Ge et al. (2011) synthesized a compound using a novel tandem annulation reaction, which is relevant to your compound. The reaction involved (1H-benzimidazol-2-yl)(phenyl)methanone and (E)-ethyl 4-bromobut-2-enoate. This synthesis method could be applicable for synthesizing compounds similar to the one you're interested in (Ge et al., 2011).

Antimicrobial and Antimycobacterial Activities

A study by Narasimhan et al. (2011) focused on the synthesis of a series of [2-(substituted phenyl)-imidazol-1-yl]-pyridin-3-yl-methanones and their antimicrobial and antimycobacterial activities. This research is relevant to your compound as it highlights the potential biological activity of similar chemical structures (Narasimhan et al., 2011).

Synthesis and Anticancer Activity

Katariya et al. (2021) synthesized compounds incorporating oxazole, pyrazoline, and pyridine structures. These compounds were evaluated for their anticancer activity, which may be of interest in relation to the biological activities of your compound (Katariya et al., 2021).

Synthesis of Pyrazolines and Anticancer Agents

Another study by Demchenko et al. (2015) involved the synthesis of 2-(N-pyrrolidino, N-piperidino, or N-morpholino)-7-phenyl-[1,3]thiazolo[4,5-d]pyridazinones. These compounds were tested for their analgesic and anti-inflammatory activities, suggesting potential therapeutic applications for similar compounds (Demchenko et al., 2015).

Mechanism of Action

The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Properties

IUPAC Name

[4-(imidazol-1-ylmethyl)phenyl]-(4-pyridazin-3-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O2/c26-20(17-5-3-16(4-6-17)14-24-13-10-21-15-24)25-11-7-18(8-12-25)27-19-2-1-9-22-23-19/h1-6,9-10,13,15,18H,7-8,11-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUSYKYYSZBYYHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NN=CC=C2)C(=O)C3=CC=C(C=C3)CN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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